Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Cool carriers: triplet diffusion dominates upconversion yield
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04446G
Perovskites have gained popularity both as the active material in photovoltaics and as bulk triplet sensitizers for solid-state triplet–triplet annihilation upconversion (TTA-UC). Prior to widespread implementation into commercial photovoltaics, an in-depth understanding of the environmental influences on device performance is required. To this point, the temperature-dependent structure–function properties of TTA-UC within methylammonium formamidinium lead triiodide (MAFA)/rubrene UC devices are explored. A strong temperature dependence of the underlying UC dynamics is observed, where the maximum UC efficiency is achieved at 170 K, reflecting the competition between triplet diffusion length, diffusion rate, and triplet–triplet encounter events. A combination of spectroscopic and structural methods and theoretical modelling illustrates that despite the significantly increased carrier lifetime of the perovskite at low temperatures, the TTA-UC dynamics are not governed by the underlying sensitizer properties but rather limited by the underlying triplet diffusion.
Detail
Modulation mechanism of ionic transport through short nanopores by charged exterior surfaces†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04467J
Short nanopores have various applications in biosensing, desalination, and energy conversion. Here, the modulation of ionic transport by charged exterior surfaces is investigated through simulations with sub-200 nm long nanopores under applied voltages. Detailed analysis of the ionic current, electric field strength, and fluid flow inside and outside nanopores reveals that charged exterior surfaces can increase ionic conductance by increasing both the concentration and migration speed of charge carriers. The electric double layers near charged exterior surfaces provide an ion pool and an additional passageway for counterions, which lead to enhanced exterior surface conductance and ionic concentrations at pore entrances and inside the nanopores. We also report that charges on the membrane surfaces increase the electric field strength inside nanopores. The effective width of a ring with surface charges placed at pore entrances (Lcs) is considered as well by studying the dependence of the current on Lcs. We find a linear relationship between the effective Lcs and the surface charge density and voltage, and an inverse relationship between the geometrical pore length and salt concentration. Our results elucidate the modulation mechanism of ionic transport through short nanopores by charged exterior surfaces, which is important for the design and fabrication of porous membranes.
Detail
3D printing of non-iridescent structural color inks for optical anti-counterfeiting†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05036J
In this work, structural color inks with practical significance in anti-counterfeiting applications have been successfully manufactured by facilely mixing SiO2@PDA@PHEMA hybrid colloidal particles with the mediated molecules of HEMA. The appropriate rheological properties of these photonic inks provide high viscosity and self-supporting performance, ensuring sufficient interaction between particles to form short-range ordered arrays during the mixing and shearing process and thus generating non-iridescent colors. The strong and broad uniform light absorption capabilities of polydopamine (PDA) not only suppress the incoherent multiple scattering of the photonic inks, but also impart surprising optical anti-counterfeiting properties, i.e. black color under ambient illumination and dazzling reflective coloration under strong illumination. With the 3D printing technique, complicated angle-independent patterns with visualization and high fidelity are expected to be fabricated with the as-prepared photonic inks for real-life applications in smart anti-counterfeiting labels, thus encoding encrypted information and selective color rendering accessories.
Detail
Turning on hotspots: supracolloidal SERS probes made brilliant by an external activation mechanism†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05121H
We achieved external activation of local hot-spot sites in supracolloidal assembly structures. The concept was demonstrated by boosting surface-enhanced Raman scattering (SERS) efficiency by one order of magnitude through a heating-induced process. Our approach involves assembling gold nanoparticles with distinct dimensions, i.e. 16 and 80 nm, into well-defined planet–satellite-type arrangement structures using thermoresponsive (poly(N-isopropylacrylamide)) star polymer linkers. Insights into the assembly process were obtained by calculations within the Derjaguin–Landau–Verwey–Overbeek (DLVO) theory framework. We observe one order of magnitude increase in SERS enhancement by a heating-induced volume-phase transition. This magnification aligns with simulations run using the finite-difference time-domain (FDTD) method. The implications of this adaptive supracolloidal concept are twofold: Firstly, our approach bypasses limitations of existing systems that are associated with the limited accessibility of electromagnetic hot-spot sites in strongly coupled, static assemblies of plasmonic nanoparticles, by providing the capability of dynamic hot-spot re-configuration. Second, these externally activated probes offer promising opportunities for the development of messenger materials and associated sensing strategies.
Detail
Band structure sensitive photoresponse in twisted bilayer graphene proximitized with WSe2†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04864K
The ability to tune the twist angle between different layers of two-dimensional (2D) materials has enabled the creation of electronic flat bands artificially, leading to exotic quantum phases. When a twisted blilayer of graphene (tBLG) is placed at the van der Waals proximity to a semiconducting layer of transition metal dichalcogenide (TMDC), such as WSe2, the emergent phases in the tBLG can fundamentally modify the functionality of such heterostructures. Here we have performed photoresponse measurements in few-layer-WSe2/tBLG heterostructure, where the mis-orientation angle of the tBLG layer was chosen to lie close to the magic angle of 1.1°. Our experiments show that the photoresponse is extremely sensitive to the band structure of tBLG and gets strongly suppressed when the Fermi energy was placed within the low-energy moiré bands. Photoresponse could however be recovered when Fermi energy exceeded the moiré band edge where it was dominated by the photogating effect due to transfer of charge between the tBLG and the WSe2 layers. Our observations suggest the possibility of the screening effects from moiré flat bands that strongly affect the charge transfer process at the WSe2/tBLG interface, which is further supported by time-resolved photo-resistance measurements.
Detail
Valley manipulation by sliding-induced tuning of the magnetic proximity effect in heterostructures†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03086E
Spontaneous valley polarization, resulting from the magnetic proximity effect, holds tremendous potential for information processing and storage. This effect is highly sensitive to the interfacial electronic properties, encompassing both charge transitions and spin configurations. In this study, we propose the manipulation of valley splitting by leveraging the tunable magnetic proximity effect through sliding an inversion-symmetric antiferromagnetic (AFM-I) monolayer within a TMD/AFM-I/TMD heterostructure. The presence of the antiferromagnetic monolayer enhances the robustness of the magnetic order during interlayer sliding. Notably, we demonstrate that the polarized stacking of the heterostructure enables the generation of intrinsic out-of-plane and in-plane electric polarization. Intriguingly, interlayer sliding not only reverses the out-of-plane and in-plane electric polarization but also alters the layer-resolved valley splitting, thereby contributing to the emergence of the anomalous valley Hall effect and the layer Hall effect. In addition, the manipulation of valleys remains consistent with both the valley optical selection rules and the intra/interlayer emission energy, which are contingent upon the interlayer sliding. The findings of this work hold promise for potential applications in the field of valleytronics.
Detail
The carrier mobility and superconducting properties of monolayer oxygen-terminated functionalized MXene Ti2CO2†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03981A
In this study, the carrier mobility of monolayer Ti2CO2 was evaluated by employing the Boltzmann transport equation and superconducting transition temperature (Tc) of Ti2CO2 was determined by utilizing the Migdal and Eliashberg formalism in the first-principles framework. In contrast to previous studies, the results reveal that optical phonons in monolayer Ti2CO2 have dominant roles in scattering processes, which significantly reduce the mobility of carriers. Alongside the rigid band model, the jellium model is implemented to investigate the screening effects on electron–phonon interactions. Based on the jellium model and full-band electron–phonon calculations, the predicted maximum electron mobility at room temperature is 38 cm2 V−1 s−1 in which 80% of the total scattering rate originates from the intra-valley transitions within the M-valleys, indicating the crucial role of the long wavelength phonon wavevectors in scattering processes. On the other hand, for the p-type material, a maximum room temperature mobility of about 285 cm2 V−1 s−1 is calculated, which can be explained by a relatively small effective mass and tiny scattering phase space. Moreover, a maximum Tc of 39 (10) K is obtained for the n-type monolayer Ti2CO2 based on the rigid (jellium) model. Outcomes indicate that the important peaks of α2F(ω) are mainly caused by the optical phonons. The remarkable couplings between the electron states and phonons are related to the non-zero slope of (near the Brillouin zone center) the longitudinal optical branch denoted by Eu caused by the displacements of oxygen and carbon atoms at intermediate and high energy ranges of phonon dispersion, respectively.
Detail
A non-invasive approach to the resistive switching physical model of ultra-thin organic–inorganic dielectric-based ReRAMs†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04682F
The race to next-generation non-volatile memory is on, and ultra-thin (<5 nm) organic–inorganic hybrid dielectric-based ReRAMs are a top contender. However, their extremely small thickness hinders their processability through material characterization techniques, leaving gaps in our understanding of the resistive switching (RS) dynamics in the hybrid dielectric layer. Furthermore, the poor uniformity of key switching parameters remains a persistent issue in ReRAMs, which impedes any trends to be clearly defined through electrical characterization. This work uses electrical manipulation through a ramped-pulse series (RPS) method to improve the voltage and resistance fluctuations in the reset process of ultra-thin Al/Hf-hybrid/Ni devices. By analyzing their electrical behavior under different pulse and temperature conditions, we propose a comprehensive physical model that describes the operating mechanism of the device. Our results confirm the coexistence in the conductive filament (CF) of a hybrid metallic portion composed of Al and Hf3Al2 and an oxygen vacancy portion. The vacancies are found to play a significant role in RS, with most of them generated during the CF forming process and participating to different degrees in the filament rupture of the RPS-processed and non-RPS-processed devices via Joule heating, drift, and Fick forces. Additionally, we identify the cause of switching failure events to be based on the presence of an Al2O3 interlayer in the Al/Hf-hybrid interface.
Detail
Nanoarchitectonics composite hydrogels with high toughness, mechanical strength, and self-healing capability for electrical actuators with programmable shape memory properties†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03578F
Hydrogel materials show promise in various fields, including flexible electronic devices, biological tissue engineering and wound dressing. Nevertheless, the inadequate mechanical properties, recovery performance, and self-healing speed still constrain the development of intelligent hydrogel materials. To tackle these challenges, we designed a composite hydrogel with high mechanical strength, rapid self-recovery and efficient self-healing ability based on multiple synergistic effects. With the synergistic effect of hydrogen bonds, metal coordination bonds and electrostatic interaction, the synthesized hydrogel could reach a maximum tensile strength of 6.2 MPa and a toughness of 50 MJ m−3. The interaction between the weak polyelectrolyte polyethyleneimine and polyacrylic acid aided in improving the elasticity of the hydrogel, thereby endowing it with prompt self-recovery attributes. The multiple reversible effects also endowed the hydrogel with excellent self-healing ability, and the fractured hydrogel could achieve 95% self-healing within 4 h at room temperature. By the addition of glycerol, the hydrogel could also cope with a variety of extreme environments in terms of moisture retention (12 h, maintaining 80% of its water content) and freeze protection (−36.8 °C) properties. In addition, the composite hydrogels applied in the field of shape memory possessed programmable and reversible shape transformation properties. The polymer chains were entangled at high temperatures to achieve shape fixation, and shape memory was eliminated at low temperatures, which allowed the hydrogels to be reprogrammed and achieve multiple shape transitions. In addition, we also assemble composite hydrogels as actuators and robotic arms for intelligent applications.
Detail
Near-infrared light responsive intensified multiphoton ultraviolet upconversion in nanostructures towards efficient reactive oxygen species generation†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05030K
Near-infrared-to-ultraviolet (NIR-to-UV) multiphoton upconversion has recently received increasing attention owing to its promising frontier applications in the fields of biomedicine and nanophotonics. However, the realization of high-efficiency NIR-to-UV upconversion remains a dispiriting challenge due to weak excitation light harvesting and photo-conversion efficiency. Herein, we propose a mechanistic strategy to achieve intensified UV upconversion by manipulating the injected excitation energy flux. A simple LiYbF4:Tm@LiYF4 host-sensitized sublattice core–shell nanostructure was initially proposed to compete with the concentration quenching effect and increase energy transfer efficiency. Then, the organic dye ICG was further coated to introduce the antenna sensitization effect to highly increase the absorption ability of nanocrystals. After optimizing the ICG number loaded on the surface and separation distance, up to 167-fold UV upconversion emission enhancement was achieved under low-power excitation of 808 nm. More importantly, the efficient UV upconversion exhibits enhanced reactive oxygen species (ROS) generation activity by fabricating a TiO2-modified upconversion nanocomposite, revealing great application potential in frontier fields such as in vivo photodynamic therapy and bioimaging-guided therapeutics. Our results can provide versatile designs to achieve efficient UV upconversion, overcome conventional limitations, and offer exciting opportunities for potential applications in biomedical fields.
Detail
Printing conformal and flexible copper networks for multimodal pressure and flow sensing†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03481J
Flexible multimodal sensors with ultrasensitive detection capabilities are an indispensable component of wearable electronics and are highly sought-after involving a wide range of signal monitoring such as artificial skin and soft robotics. Here we report a flexible and wireless multimodal sensor using low-temperature additive manufacturing of copper nanoplates on elastic polyurethane substrates for temperature, pressure, and flow monitoring. The positive temperature coefficient and piezoresistive performance of the copper nanoplate network translates to a reliable temperature, steady-state and dynamic pressure/flow sensing for detecting pressures as small as 0.64 Pa with a response time of 130 ms, as well as velocity detection ranging from 2.5–6.8 m s−1. Additionally, by incorporating a printed antenna, it enables a self-powered, battery-free system, offering a wireless readout of printed multimodal sensors with superior real-time sensing performance in conjunction with wearable flexibility.
Detail
Simultaneous enhancement of coercivity and saturation magnetization in high-performance anisotropic NdFeB thick films with a Dy diffusion layer†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03677D
Generally, the addition of the Dy element leads to a decrease of the saturation magnetization and the remanent magnetization in NdFeB films due to its antiferromagnetic coupling with Fe. However, in this study, upon increasing the ratio of Dy in the Nd–Dy diffusion layers of NdFeB thick films, the saturation magnetization has an anomalously slight enhancement, while the coercivity and remanent magnetization have a large enhancement. The increase of coercivity is attributed to the decoupling between Nd2Fe14B grains and the enhanced pinning effect. Microstructural analysis revealed a layered structure composed of spherical Nd2Fe14B grains at the location of the Dy diffusion layer, which is attributed to the Dy diffusion layer reacting with the region of Nd element aggregation during the annealing process, facilitating transformation into Nd2Fe14B grains. The increase of the proportion of Nd2Fe14B grains results in a slight enhancement of saturation magnetization. By this method, we obtained a high-performance anisotropic NdFeB thick film of 28.7 μm with a coercivity of 2.46 T and a surface field of 163 Oe. This work establishes a microscale growth model for NdFeB thick films and helps to prepare high-performance NdFeB thick films applicable directly to microelectromechanical systems.
Detail
Nanostructured graphene oxide enriched with metallic nanoparticles as a biointerface to enhance cell adhesion through mechanosensory modifications
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03581F
Nanostructuring is a process involving surface manipulation at the nanometric level, which improves the mechanical and biological properties of biomaterials. Specifically, it affects the mechanotransductive perception of the microenvironment of cells. Mechanical force conversion into an electrical or chemical signal contributes to the induction of a specific cellular response. The relationship between the cells and growth surface induces a biointerface-modifying cytophysiology and consequently a therapeutic effect. In this study, we present the fabrication of graphene oxide (GO)-based nanofilms decorated with metallic nanoparticles (NPs) as potential coatings for biomaterials. Our investigation showed the effect of decorating GO with metallic NPs for the modification of the physicochemical properties of nanostructures in the form of nanoflakes and nanofilms. A comprehensive biocompatibility screening panel revealed no disturbance in the metabolic activity of human fibroblasts (HFFF2) and bone marrow stroma cells (HS-5) cultivated on the GO nanofilms decorated with gold and copper NPs, whereas a significant cytotoxic effect of the GO nanocomplex decorated with silver NPs was demonstrated. The GO nanofilm decorated with gold NPs beneficially managed early cell adhesion as a result of the transient upregulation of α1β5 integrin expression, acceleration of cellspreading, and formation of elongated filopodia. Additionally, the cells, sensing the substrate derived from the nanocomplex enriched with gold NPs, showed reduced elasticity and altered levels of vimentin expression. In the future, GO nanocomplexes decorated with gold NPs can be incorporated in the structure of architecturally designed biomimetic biomaterials as biocompatible nanostructuring agents with proadhesive properties.
Detail
Electronic properties of single Prussian Blue Analog nanocrystals determined by conductive-AFM†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04542K
We report a study of the electron transport (ET) properties at the nanoscale (conductive-AFM denoted as C-AFM hereafter) of individual Prussian Blue Analog (PBA) cubic nanocrystals (NCs) of CsCoIIIFeII, with a size between 15 and 50 nm deposited on HOPG. We demonstrate that these PBA NCs feature an almost size-independent electron injection barrier of 0.41 ± 0.02 eV and 0.27 ± 0.03 eV at the CsCoIIIFeII/HOPG and CsCoIIIFeII/C-AFM tip, respectively, and an intrinsic electron conductivity evolving from a large dispersion between ∼5 × 10−4 and 2 × 10−2 S cm−1 without a clear correlation with the nanocrystal size. The conductivity values measured on individual nanocrystals are up to fifty times higher than those reported on PBA films.
Detail
Post-functionalization of sulfur quantum dots and their aggregation-dependent antibacterial activity†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04287A
Sulfur quantum dots (SQDs) have emerged as an intriguing class of luminescent nanomaterial due to their exceptional physiochemical and optoelectronic properties. However, their biomedical application is still in its infancy due to the limited scope of their surface functionalization. Herein, we explored the surface functionalization of SQDs through different thiol ligands with tuneable functionality and tested their antibacterial efficacy. Notably, very high antibacterial activity of functionalized SQDs (10–25 ng ml−1) was noted, which is 105 times higher compared to that of nonfunctionalized SQDs. Moreover, a rare phenomenon of the reverse trend of antibacterial activity through surface modification was observed, with increasing surface hydrophobicity of various nanomaterials as the antibacterial activity increased. However, we also noted that as the surface hydrophobicity increased, the SQDs tended to exhibit a propensity for aggregation, which consequently decreased their antibacterial efficacy. This identical pattern was also evident in in vivo assessments. Overall, this study illuminates the importance of surface modifications of SQDs and the role of surface hydrophobicity in the development of antibacterial agents.
Detail
Chemical conjugation of aptamer–sphingomyelin nanosystems and their potential as inhibitors of tumour cell proliferation in breast cancer cells†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03022A
Breast cancer is a complex and heterogeneous disease with a high mortality rate due to non-specific cytotoxicity, low intratumoral accumulation and drug resistance associated with the ineffectiveness of chemotherapy. In recent years, all efforts have been focused on finding new markers and therapeutic targets, protein kinase MNK1b being a promising candidate. Recently, an aptamer known as apMNK2F showed a highly specific interaction with this protein kinase, leading to a significant reduction in tumour cell proliferation, migration and colony formation. However, as aptamers are unable to penetrate the cell membrane and reach the target, these small biomolecules need to be conjugated to suitable vectors that can transport and protect them inside the cells. In this work, covalent conjugation between biocompatible and non-harmful nanoemulsions of vitamin E and sphingomyelin and the aptamer was performed to facilitate intracellular delivery of the therapeutic aptamer apMNK2F. All strategies employed were based on 2-step bioconjugation and optimized to get the simplest and most reproducible vehicle with the highest association efficiency (about 70% in all cases). The ability of the nanosystems to successfully deliver the conjugated therapeutic aptamer was demonstrated and compared to other commercial transfection agents such as Lipofectamine 2000, leading to an effective decrease of breast cancer cell proliferation in the MDA-MB-231 cell line. The proliferation inhibition of the aptamer nanoconjugates compared to the non-conjugated aptamer provides evidence that the antitumoral capacity derived from kinase interaction is improved in a dose-dependent manner. Furthermore, various experiments including cell migration and colony formation assays, along with apoptosis induction experiments, emphasize the significant antitumoral potential. Overall, the obtained results indicate that the developed formulation could be a promising therapy for the treatment of breast cancer.
Detail
Understanding Yb3+-sensitized photon avalanche in Pr3+ co-doped nanocrystals: modelling and optimization†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04409B
Among different upconversion processes where the emitted photon has higher energy than the one absorbed, photon avalanche (PA) is unique, because the luminescence intensity increases by 2–3 orders of magnitude in response to a tiny increase in excitation intensity. Since its discovery in 1979, PA has been observed in bulk materials but until recently, obtaining it at the nanoscale has been a significant challenge. In the present work, the PA phenomenon in β-NaYF4 colloidal nanocrystals co-doped with Pr3+ and Yb3+ ions was successfully observed at 482 nm (3P0 → 3H4) and 607 nm (3P0 → 3H6) under excitation at 852 nm. The impact of Pr3+ ion concentration and pump power dependence on PA behavior was investigated, i.e. PA non-linearity slopes of luminescence intensity curves as a function of pump power density as well as PA thresholds. The highest slopes, namely 8.6 and 9.0, and the smallest thresholds equal to 286 kW cm−2 and 281 kW cm−2, observed for emission bands at 607 nm and 482 nm, respectively, were obtained for NaYF4:0.5%Pr3+,15%Yb3+@NaYF4 colloidal nanocrystals. Besides experimental research, simulations of PA behavior in Pr3+, Yb3+ co-doped materials were performed based on differential rate equations describing the phenomena that contribute to the existence of PA. The influence of different processes leading to PA, e.g. the rates of nonradiative and radiative transitions as well as energy transfers, on PA performance was simulated aiming to understand their roles in this complex sensitized system.
Detail
Insight into the effect of side chains on thermal transport of organic semiconductors
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04275H
Understanding the correlation mechanism of side chains on thermal transport of organic semiconductors is crucial for functionalized organic electronics. In this study, phenyl and alkyl side chains, two representatives of side chain engineering, are chosen to modify dinaphtho-[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) to synthesize Ph-DNTT and C10-DNTT. The thermal conductivities of the three organic semiconductors exhibit obvious anisotropy, and the corresponding relationships are along-chain > inter-chain > cross-chain. The phenyl side chains enhance the thermal conductivity in the along-chain direction and degrade it in the inter-chain direction, while the alkyl side chains hinder thermal transport. In the cross-chain direction, side chains have a slight effect on thermal transport. The structure orientation consistency between the phenyl side chains and the main chains in Ph-DNTT leads to phonon coupling in the along-chain direction, which improves phonon transport. In the inter-chain direction, the combined effect of the phonon group velocity and phonon participation ratio causes the thermal conductivity degeneracy of Ph-DNTT. For C10-DNTT, the vibrational mismatch between the alkyl side chains and the main chains results in the degradation of thermal transport in the along-chain and inter-chain directions. In the cross-chain direction, the nonbonding interaction dominates the energy transfer in the three organic semiconductors, which induces inferior phonon transport properties and weak effects of side chains.
Detail
Regulating the electrical double layer to prevent water electrolysis for wet ionic liquids with cheap salts†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04700H
Hydrophobic ionic liquids (ILs), broadly utilized as electrolytes, face limitations in practical applications due to their hygroscopicity, which narrows their electrochemical windows via water electrolysis. Herein, we scrutinized the impact of incorporating cheap salts on the electrochemical stability of wet hydrophobic ILs. We observed that alkali ions effectively manipulate the solvation structure of water and regulate the electrical double layer (EDL) structure by subtly adjusting the free energy distribution of water in wet ILs. Specifically, alkali ions significantly disrupted the hydrogen bond network, reducing free water, strengthening the O–H bond, and lowering water activity in bulk electrolytes. This effect was particularly pronounced in EDL regions, where most water molecules were repelled from both the cathode and anode with the disappearance of the H-bond network connectivity along the EDL. The residual interfacial water underwent reorientation, inhibiting water electrolysis and thus enhancing the electrochemical window of wet hydrophobic ILs. This theoretical proposition was confirmed by cyclic voltammetry measurements, demonstrating a 45% enhancement in the electrochemical windows for salt-in-wet ILs, approximating the dry one. This work offers feasible strategies for tuning the EDL and managing interfacial water activity, expanding the comprehension of interface engineering for advanced electrochemical systems.
Detail
Support-facet-dependent morphology of small Pt particles on ceria†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04701F
Direct atomic scale information on how the structure of supported nanoparticles is affected by the metal–support interaction is rare. Using scanning transmission electron microscopy, we provide direct evidence of a facet-dependent support interaction for Pt nanoparticles on CeO2, governing the dimensionality of small platinum particles. Our findings indicate that particles consisting of less than ∼130 atoms prefer a 3D shape on CeO2(111) facets, while 2D raft structures are favored on CeO2(100) facets. Measurements of stationary particles on both surface facets are supplemented by time resolved measurements following a single particle with atomic resolution as it migrates from CeO2(111) to CeO2(100), undergoing a dimensionality change from 3D to 2D. The intricate transformation mechanism reveals how the 3D particle disassembles and completely wets a neighboring CeO2(100) facet. Density functional theory calculations confirm the structure-trend and reveal the thermodynamic driving force for the migration of small particles. Knowledge of the presented metal–support interactions is crucial to establish structure–function relationships in a range of applications based on supported nanostructures.
Detail
27307
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 137 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/nr
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Full papers Review articles Minireviews Comments